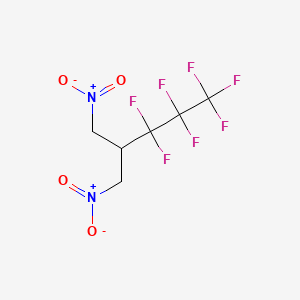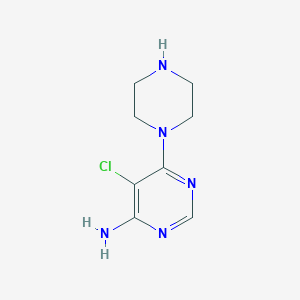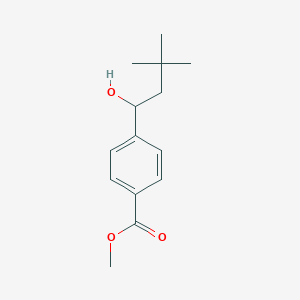
Methyl 4-(1-hydroxy-3,3-dimethylbutyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1-hydroxy-3,3-dimethylbutyl)benzoate is an organic compound with a complex structure that includes a benzoate ester and a hydroxy group attached to a dimethylbutyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-hydroxy-3,3-dimethylbutyl)benzoate typically involves the esterification of 4-(1-hydroxy-3,3-dimethylbutyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(1-hydroxy-3,3-dimethylbutyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-(1-oxo-3,3-dimethylbutyl)benzoic acid.
Reduction: Formation of 4-(1-hydroxy-3,3-dimethylbutyl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(1-hydroxy-3,3-dimethylbutyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 4-(1-hydroxy-3,3-dimethylbutyl)benzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxy group and ester functionality play crucial roles in these interactions, influencing the compound’s binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(1-hydroxy-3-buten-1-yl)benzoate
- Methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate
- 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid
Uniqueness
Methyl 4-(1-hydroxy-3,3-dimethylbutyl)benzoate is unique due to its specific structural features, such as the presence of a hydroxy group on a dimethylbutyl chain. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Propiedades
Fórmula molecular |
C14H20O3 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
methyl 4-(1-hydroxy-3,3-dimethylbutyl)benzoate |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)9-12(15)10-5-7-11(8-6-10)13(16)17-4/h5-8,12,15H,9H2,1-4H3 |
Clave InChI |
PBJMLFZMIFGQJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C1=CC=C(C=C1)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


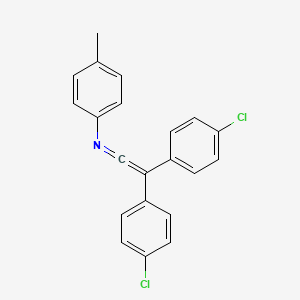
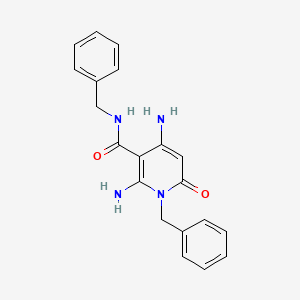
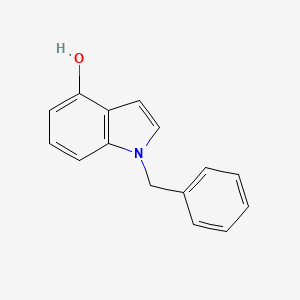
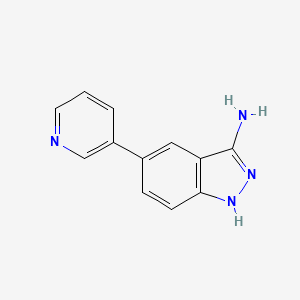

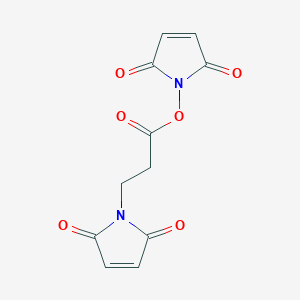
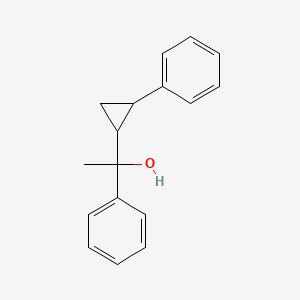

![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B13989475.png)
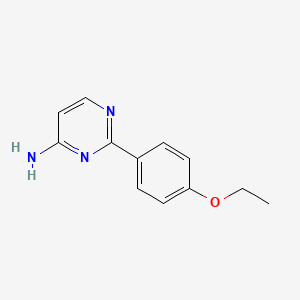
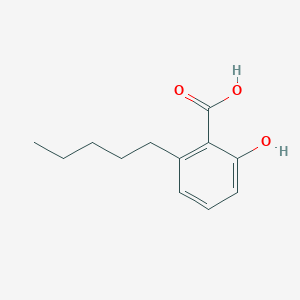
![Tert-butyl 7-(4-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13989494.png)
